molecular formula C17H18N2O2S B14389918 N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide CAS No. 88422-84-8

N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide

Cat. No.: B14389918
CAS No.: 88422-84-8
M. Wt: 314.4 g/mol
InChI Key: IFYMUMFEGRLJKA-UHFFFAOYSA-N
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Description

N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide is a compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a 3,4-dihydroisoquinoline moiety linked to a 4-methylbenzenesulfonamide group. It is known for its potential biological and pharmacological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide typically involves the N-alkylation of 3,4-dihydroisoquinoline derivatives. One efficient route includes the N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for both steps are mild, and the desired cyclization products can be obtained in good yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form iminium salts.

    Reduction: Reduction reactions can convert the iminium salts back to the original compound.

    Substitution: The sulfonamide group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to prevent degradation of the compound.

Major Products Formed

The major products formed from these reactions include various N-alkylated derivatives and iminium salts, which can be further utilized in different chemical transformations .

Scientific Research Applications

N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to modulation of their activity. For instance, it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other N-alkylated 3,4-dihydroisoquinoline derivatives and sulfonamide-based molecules. Examples include:

Uniqueness

N-[(3,4-Dihydroisoquinolin-1-yl)methyl]-4-methylbenzene-1-sulfonamide is unique due to its specific combination of the 3,4-dihydroisoquinoline moiety and the sulfonamide group. This unique structure contributes to its distinct biological and pharmacological properties, making it a valuable compound for research and development.

Properties

CAS No.

88422-84-8

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4 g/mol

IUPAC Name

N-(3,4-dihydroisoquinolin-1-ylmethyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H18N2O2S/c1-13-6-8-15(9-7-13)22(20,21)19-12-17-16-5-3-2-4-14(16)10-11-18-17/h2-9,19H,10-12H2,1H3

InChI Key

IFYMUMFEGRLJKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=NCCC3=CC=CC=C32

Origin of Product

United States

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